molecular formula C8H6F3N5 B8357884 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidin-5-amine

2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidin-5-amine

Cat. No. B8357884
M. Wt: 229.16 g/mol
InChI Key: CIUSKZBVHMHVRQ-UHFFFAOYSA-N
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Description

2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidin-5-amine is a useful research compound. Its molecular formula is C8H6F3N5 and its molecular weight is 229.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H6F3N5

Molecular Weight

229.16 g/mol

IUPAC Name

2-[4-(trifluoromethyl)pyrazol-1-yl]pyrimidin-5-amine

InChI

InChI=1S/C8H6F3N5/c9-8(10,11)5-1-15-16(4-5)7-13-2-6(12)3-14-7/h1-4H,12H2

InChI Key

CIUSKZBVHMHVRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N2C=C(C=N2)C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A Parr Shaker bottle was charged with Pd/C (10% wet; degussa type; 300 mg) and the 5-nitro-2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidine (1.18 g, 4.55 mmol) in ethyl acetate (91 mL). Shaked at 40 psi of H2 (g) for 8 hours. Crude mixture filtered through celite and concentrated under reduced pressure to afford 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidin-5-amine (1.78 g, 98%) as an orange solid. 1H NMR (400 MHz, DMSO-d6) δ 5.85 (s, 2H) 8.15 (s, 1H) 8.18 (s, 2H) 8.95 (s, 1H); MS (M+1): 230.2.
Name
5-nitro-2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidine
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
91 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Glacial acetic acid (2.78 g, 46.3 mmol) was slowly added to a solution of 5-nitro-2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidine (1.5 g, 5.8 mmol) and iron powder (1.94 g, 34.7 mmol) in methanol (30 mL). The reaction was stirred at room temperature for 3 hours. The reaction was then diluted with ethyl acetate (50 mL) and filtered through Celite. The filtrate was neutralized with saturated aqueous potassium carbonate. The organic layer was separated and washed with water and brine, dried over sodium sulfate, filtered, and concentrated to give 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidin-5-amine (850 mg, 64%) as a yellow solid. 1H NMR (400 MHz, CDCl3, δ): 8.68 (s, 1H), 8.16 (s, 2H), 7.87 (s, 1H), 3.82 (s, 2H).
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
5-nitro-2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.94 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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